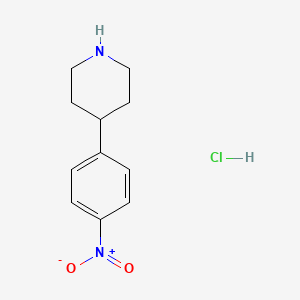

4-(4-Nitrophenyl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXQRDRUCGIGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676383 | |

| Record name | 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883194-93-2 | |

| Record name | Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883194-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Scheme:

4-Chloronitrobenzene + Piperidine → 4-(4-Nitrophenyl)piperidine + HCl

Reaction Conditions:

- Solvent: Ethanol, ethanol-water mixture, or other polar aprotic solvents

- Temperature: Reflux (~80-100°C)

- Base: Sodium carbonate or sodium hydroxide

- Duration: Several hours (typically 4-8 hours)

- Atmosphere: Inert nitrogen atmosphere to prevent oxidation

Purification:

- The crude product is isolated via filtration

- Recrystallization from ethanol or ethanol-water mixture yields high-purity 4-(4-Nitrophenyl)piperidine

Data Table 1: Typical Reaction Parameters

| Parameter | Specification |

|---|---|

| Reflux temperature | 80-100°C |

| Reaction time | 4-8 hours |

| Solvent | Ethanol or ethanol-water mixture |

| Base | Sodium carbonate or sodium hydroxide |

| Yield | 70-85% (depending on conditions) |

Hydrogenation and Salt Formation

Post-synthesis, the free base can be converted into its hydrochloride salt through acidification with hydrogen chloride gas or hydrochloric acid solution. This step enhances water solubility and stability.

Procedure:

- Dissolve the free base in an appropriate solvent (e.g., ethanol)

- Bubble HCl gas or add concentrated HCl to precipitate the hydrochloride salt

- Filter and wash the precipitate

- Dry under vacuum to obtain pure 4-(4-Nitrophenyl)piperidine hydrochloride

Data Table 2: Salt Formation Conditions

| Parameter | Specification |

|---|---|

| Acid used | Hydrogen chloride gas or concentrated HCl |

| Solvent | Ethanol or methanol |

| Temperature | Ambient to 50°C |

| Yield | 85-95% (purity >98%) |

Alternative Synthetic Routes

Research literature also describes alternative methods involving multi-step synthesis, such as:

- Preparation of N-arylated piperazines followed by reduction to piperidines

- Use of benzylamine derivatives in multi-step sequences involving Dieckmann condensation, hydrolysis, and hydrogenation, as detailed in patent literature.

Example:

Reaction Conditions:

- Catalytic hydrogenation over palladium or platinum catalysts at 110-120°C

- Use of solvents like tetrahydrofuran (THF), toluene, or ethanol

- Reflux conditions with hydrogen gas under pressure (20-30 bar)

Data Table 3: Multi-step Synthesis Overview

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Arylation | 4-chloronitrobenzene + piperidine | 70-85 | Reflux, sodium carbonate, ethanol |

| Reduction to piperidine | Hydrogen over Pd/C catalyst | 80-90 | 110-120°C, hydrogen atmosphere |

| Salt formation | HCl gas or HCl solution | 85-95 | Ambient temperature, filtration |

Industrial Scale Synthesis

On an industrial scale, continuous flow reactors are employed to improve reaction efficiency, heat transfer, and safety. The process typically involves:

- Continuous addition of nitroaromatic compounds and piperidine

- In-line purification via crystallization or chromatography

- Use of excess reagents to drive reactions to completion

- Final purification through recrystallization to achieve high purity

Data Table 4: Industrial Process Parameters

| Parameter | Specification |

|---|---|

| Reactor type | Continuous flow reactor |

| Reaction temperature | 80-100°C |

| Reaction time | 1-3 hours |

| Purification | Recrystallization or chromatography |

| Yield | >85% |

Research Findings and Notes

- Reaction optimization shows that controlling temperature and solvent polarity significantly impacts yield and purity.

- Spectroscopic characterization (NMR, MS, IR) confirms the structure and purity of the synthesized compound.

- Environmental considerations include recycling of solvents and minimizing by-products, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Nitrophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology: Due to its structural similarity to biologically active compounds, it is employed in studying enzyme inhibition and receptor binding. Studies suggest that this compound exhibits binding affinity to serotonin receptors, which are critical in regulating mood and cognition. Its interaction with these receptors suggests potential applications in treating mood disorders.

- Medicine: It is investigated for potential therapeutic effects, particularly in developing drugs targeting neurological disorders. The compound has been noted for its potential analgesic (pain-relieving) and anti-inflammatory properties, making it a candidate for further investigation in pain management therapies.

- Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Role as an Intermediate in Apixaban Synthesis

4-(4-Nitrophenyl)piperidine hydrochloride is a key intermediate in the synthesis of apixaban, a drug that inhibits blood coagulation factor Xa. As an intermediate, it contributes to the overall therapeutic effect of apixaban.

The biological activity of this compound has been explored in the context of its interactions with biological targets, such as receptors and enzymes. Research indicates that the compound can act as an enzyme inhibitor, impacting physiological processes that may lead to therapeutic effects. For instance, it has been explored for its role in inhibiting phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways.

Wirkmechanismus

The mechanism of action of 4-(4-Nitrophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights :

Substituent Effects on Bioactivity: The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties, favoring interactions with enzymes or receptors involved in pain and inflammation pathways . Fluorinated analogs (e.g., ) leverage fluorine’s metabolic stability and binding specificity, making them valuable in antipsychotic or anticancer drug development .

Synthetic Utility :

- The trifluoromethyl group in requires specialized fluorination techniques, increasing synthetic complexity compared to nitro or chloro derivatives .

- Acetyl and phenyl substituents () introduce steric hindrance, limiting their use in rigid receptor binding but enabling chiral resolution in asymmetric synthesis .

Safety and Stability :

- Nitroaromatic compounds (e.g., target compound and ) may pose explosivity risks under extreme conditions, necessitating careful handling .

- Chlorinated derivatives (e.g., ) often require stringent disposal protocols due to environmental persistence .

Pharmacological Potential: The target compound’s nitro group can be reduced to an amine in vivo, enabling prodrug strategies for controlled drug release . Phenoxy-substituted analogs (e.g., ) are explored for serotonin receptor modulation, contrasting with the target compound’s focus on cyclooxygenase (COX) inhibition .

Research Findings and Trends

- This compound is prioritized in pain management research due to its balanced solubility and nitro group reactivity .

- Fluorinated piperidines (e.g., ) dominate recent patents for antidepressants and antipsychotics , reflecting a shift toward fluorinated drug candidates .

- Chlorophenyl derivatives remain critical in agrochemicals (e.g., herbicides) due to their stability in oxidative environments .

Biologische Aktivität

4-(4-Nitrophenyl)piperidine hydrochloride (CAS 883194-93-2) is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a nitrophenyl group. This compound has gained attention in biochemical research due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its applications in drug synthesis and therapeutic interventions.

- Molecular Formula: C11H14N2O2·HCl

- Molecular Weight: Approximately 242.7 g/mol

- Appearance: Crystalline solid

- Solubility: Soluble in water and various organic solvents

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, such as receptors and enzymes. Key findings from recent studies include:

- Binding Affinity: Studies indicate that this compound exhibits binding affinity to serotonin receptors, which are critical in regulating mood and cognition. Its interaction with these receptors suggests potential applications in treating mood disorders.

- Enzyme Inhibition: Research has shown that this compound can act as an enzyme inhibitor, impacting physiological processes that may lead to therapeutic effects. For instance, it has been explored for its role in inhibiting phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways .

- Analgesic and Anti-inflammatory Activities: The compound has been noted for its potential analgesic (pain-relieving) and anti-inflammatory properties, making it a candidate for further investigation in pain management therapies .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(2-Nitrophenyl)piperidine | C11H14N2O2 | Similar piperidine structure; different nitro position |

| 1-Methyl-4-(4-nitrophenyl)thio-piperidine | C12H16N2OS | Contains a thioether group; potential differences in activity |

| 3-(4-Nitrophenyl)pyrrolidine | C11H12N2O2 | Pyrrolidine ring instead of piperidine; differing biological activity |

These comparisons highlight how variations in substituents or ring structures can significantly influence the chemical behavior and biological activity of related compounds.

Case Studies and Research Findings

-

Interaction with Serotonin Receptors:

- A study conducted on the binding properties of this compound revealed its significant interaction with serotonin receptors, indicating its potential use as an antidepressant or anxiolytic agent.

- Enzyme Inhibition Studies:

- Synthesis and Yield:

Q & A

Q. What are the standard synthetic routes for 4-(4-Nitrophenyl)piperidine hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves nitration of 4-phenylpiperidine derivatives. For example, sulfonylation of piperidine with aryl sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane using triethylamine as a base, followed by hydrochloric acid quench to isolate the hydrochloride salt . Key factors affecting yield include:

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm regioselectivity of the nitro group (e.g., aromatic proton splitting patterns at δ 8.2–8.4 ppm for para-substituted nitro groups) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 267.2 for C₁₁H₁₄N₂O₂·HCl) .

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselectivity during the nitration step in the synthesis of 4-(4-Nitrophenyl)piperidine derivatives?

- Methodological Answer : To minimize ortho/meta nitration byproducts:

- Electron-Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the piperidine nitrogen to direct nitration to the para position .

- Catalytic Systems : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to slow reaction kinetics and enhance para selectivity .

- Computational Modeling : DFT calculations predict charge distribution on the aryl ring to guide reagent selection .

Q. How can contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved methodologically?

- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. DMF) may arise from residual moisture or salt forms. Resolve by:

- Karl Fischer Titration : Quantify water content in solvents (<0.1% recommended) .

- Counterion Analysis : Compare solubility of free base vs. hydrochloride salt (e.g., free base is more soluble in DCM, while the salt dissolves better in methanol) .

- High-Throughput Screening : Use automated platforms to test solubility across solvent gradients (e.g., 10–100% DMSO in water) .

Q. What analytical approaches are recommended to identify and quantify degradation products of this compound under accelerated stability testing?

- Methodological Answer : Under stress conditions (40°C/75% RH for 28 days):

- LC-MS/MS : Detect nitro group reduction products (e.g., amine derivatives) via fragmentation patterns (m/z shifts of -46 Da) .

- Forced Degradation : Expose to UV light (254 nm) and analyze photodegradants (e.g., nitroso intermediates) using diode-array detection .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 232–234°C vs. 228–230°C) for this compound?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Mitigate by:

- DSC Analysis : Identify polymorph transitions (e.g., endothermic peaks at 230°C and 235°C) .

- Recrystallization Solvent Screening : Test solvents like ethyl acetate (yields Form I) vs. methanol (Form II) to isolate pure phases .

- PXRD : Compare diffraction patterns with reference standards to confirm crystalline identity .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors .

- Spill Management : Neutralize spills with 10% sodium bicarbonate before disposal .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 232–234°C | DSC | |

| Solubility in Methanol | 45 mg/mL | Gravimetric Analysis | |

| HPLC Purity | >98% | C18 Column (70:30 ACN:H₂O) | |

| Degradation Half-Life (40°C) | 14 days | LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.